molecular formula C10H13N3O2 B063868 (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-40-7

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B063868
M. Wt: 207.23 g/mol
InChI Key: FCXSBJSCQSOFPL-UHFFFAOYSA-N
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Description

“(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are heterocyclic compounds that have been known to exhibit a broad range of chemical and biological properties . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the reaction of diamine with a carboxylic acid . For example, pyridine-2,3-diamine can be reacted with lactic acid to prepare 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol . This compound can then be further reacted with propargyl bromide to form 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is characterized by an imidazole ring fused with a pyridine ring . This forms a bicyclic heteroring structure .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of various cells . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

  • Synthesis Methods :

    • Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, a compound related to the one . This method is more efficient compared to previous multistage processes, indicating advancements in synthetic techniques for related compounds (Lifshits, Ostapchuk, & Brel, 2015).
  • Preparative Importance :

    • Krasavin et al. (2005) discovered that reactions involving 2-methoxyethylamino-3-aminopyridine with various aromatic aldehydes led to the formation of 1-methoxyethyl-2-aryl-1H-imidazo[4,5-b]pyridines. This finding has immediate preparative importance, indicating potential for the creation of new compounds (Krasavin, Kobak, Bondarenko, & Kravchenko, 2005).
  • Optical Properties and Material Synthesis :

    • Volpi et al. (2017) synthesized derivatives of imidazo[1,5-a]pyridine with significant Stokes' shift ranges and tunable quantum yields, indicating their potential use in low-cost luminescent materials (Volpi et al., 2017).
  • Medical Imaging and Radioligands :

    • Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using imidazo[4,5-b]pyridine derivatives for angiotensin II, AT1 receptor imaging, suggesting potential applications in medical diagnostics (Hamill et al., 1996).
  • Anti-Tubercular Agents :

    • Harer and Bhatia (2015) synthesized imidazo(4,5-b)pyridines as inhibitors of Lumazine synthase in M. tuberculosis, showing promise as anti-tubercular agents (Harer & Bhatia, 2015).
  • Chemical Structure Analysis :

    • Elaatiaoui et al. (2014) analyzed the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, providing insights into the molecular configuration and interactions (Elaatiaoui et al., 2014).

Future Directions

The future directions for research on “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazopyridines, this compound could be a promising candidate for drug development .

properties

IUPAC Name

(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSBJSCQSOFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)N=C(N2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 43 was repeated, except that 4.15 g 3-amino-6-ethoxy-2-methylaminopyridine (prepared as described in Preparation 97), and 5.66 g of glycolic acid were used, and that the product was purified by column chromatography through silica gel, using a 10:1 by volume mixture of ethyl acetate and methanol as the eluent, to give 3.20 g of the title compound, melting at 161° C.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Citations

For This Compound
1
Citations
M Oguchi, K Wada, H Honma, A Tanaka… - Journal of Medicinal …, 2000 - ACS Publications
A series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized from their corresponding pyridines. These compounds represent conformationally restricted …
Number of citations: 123 pubs.acs.org

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